molecular formula C12H15ClN2O4S B2397437 Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate CAS No. 565207-41-2

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

Cat. No. B2397437
CAS RN: 565207-41-2
M. Wt: 318.77
InChI Key: VUWQJUYSHKIPDI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, also known as Cefamandole, is a second-generation cephalosporin antibiotic that was first synthesized in the 1970s. It has been widely used in clinical practice for the treatment of various bacterial infections, including respiratory, skin, and urinary tract infections.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, including derivatives of Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, have been synthesized. These compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with several compounds displaying potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Synthesis of Heterocycles : Reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents, including the synthesis of 4- and 5-(N-chloroacetylamino) methyl derivatives from thiophene derivatives, demonstrate the compound's versatility in producing pharmacologically relevant structures (Gol'dfarb, Yakubov, & Belen’kii, 1986).

  • Schistosomicidal Agents : The compound's derivatives have been investigated for their potential as schistosomicidal agents, showcasing the chemical's utility in developing treatments for parasitic diseases (El-kerdawy et al., 1989).

  • Antimicrobial and Antioxidant Properties : Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate derivatives have been synthesized and tested for their antimicrobial and antioxidant activities, highlighting their potential in creating new antimicrobial agents with added antioxidant benefits (Faty, Hussein, & Youssef, 2010).

Chemical Synthesis and Reactivity

  • Synthesis of Novel Compounds : The compound serves as a precursor in the synthesis of novel compounds, demonstrating its importance in the development of new chemical entities with potential therapeutic applications. Studies have focused on the synthesis of thiophene derivatives with anti-rheumatic potential and other pharmacological activities (Sherif & Hosny, 2014).

  • Dye Synthesis : Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate and its derivatives have been utilized in the synthesis of novel dyes, illustrating its role in the development of new materials with specific applications in textiles and related industries (Rangnekar & Sabnis, 2007).

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-4-19-12(18)8-6(2)9(10(17)14-3)20-11(8)15-7(16)5-13/h4-5H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWQJUYSHKIPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

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